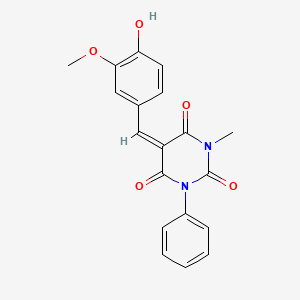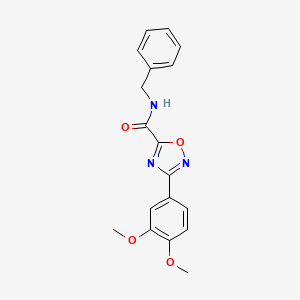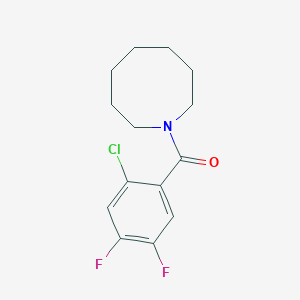![molecular formula C15H18N2O4 B5347639 N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5347639.png)
N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]alanine, also known as MIPA, is a chemical compound that has been studied for its potential applications in scientific research. MIPA is a derivative of the amino acid alanine, and it is structurally similar to the neurotransmitter serotonin. In
作用機序
The mechanism of action of N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]alanine is not fully understood, but it is thought to involve the modulation of serotonin receptor activity. This compound has been shown to bind to several different serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT2A receptors. By binding to these receptors, this compound may be able to modulate their activity and affect downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can modulate the activity of several different serotonin receptor subtypes, as well as other neurotransmitter receptors. In vivo studies have shown that this compound can affect a range of physiological processes, including mood regulation, appetite, and sleep.
実験室実験の利点と制限
One of the main advantages of using N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]alanine in lab experiments is its potential to modulate the activity of serotonin receptors in the brain. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, there are also several limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other neurotransmitter receptors, which could complicate the interpretation of results. Additionally, this compound may have limited bioavailability or stability in certain experimental conditions, which could affect its effectiveness.
将来の方向性
There are several potential future directions for research on N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]alanine. One area of interest is the development of more selective this compound analogs that can target specific serotonin receptor subtypes. Another area of interest is the use of this compound in animal models of psychiatric disorders, such as depression and anxiety. Finally, there is also potential for the use of this compound in the development of new therapeutic agents for these disorders.
合成法
N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]alanine can be synthesized through a multi-step process involving the reaction of alanine with other chemical reagents. The synthesis of this compound has been described in several scientific publications, including a 2017 study by Zhang et al. The authors used a combination of chemical reactions and purification techniques to obtain this compound in high purity and yield.
科学的研究の応用
N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]alanine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the main areas of interest is the role of this compound in modulating the activity of serotonin receptors in the brain. Serotonin is a neurotransmitter that is involved in a wide range of physiological processes, including mood regulation, appetite, and sleep. By binding to serotonin receptors, this compound may be able to modulate the activity of these receptors and affect these physiological processes.
特性
IUPAC Name |
2-[3-(5-methoxyindol-1-yl)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(15(19)20)16-14(18)6-8-17-7-5-11-9-12(21-2)3-4-13(11)17/h3-5,7,9-10H,6,8H2,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHZCCHNMYKNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCN1C=CC2=C1C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-(5-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5347576.png)
![3-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5347584.png)
![N,N-dimethyl-7-[2-(1H-pyrazol-1-yl)propanoyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5347586.png)
![3-hydroxy-3-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5347595.png)
![4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5347597.png)
![3-(2,3-dimethoxyphenyl)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B5347600.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B5347603.png)
![N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5347607.png)
![N-(2-chloro-6-methylphenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5347612.png)
![3,4-dimethyl-6-{[(1,2,2-trimethylpropyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5347621.png)

![9-[5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5347647.png)